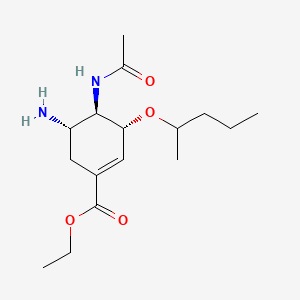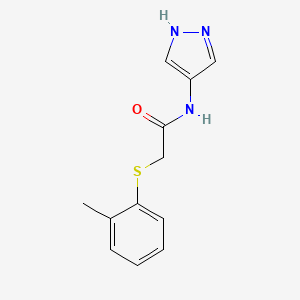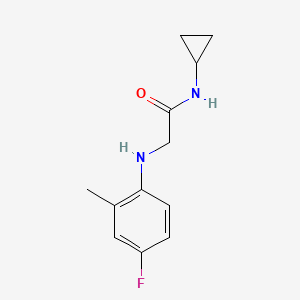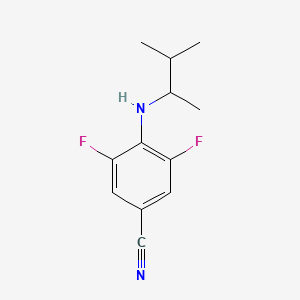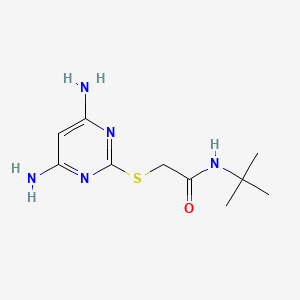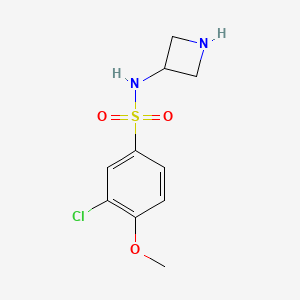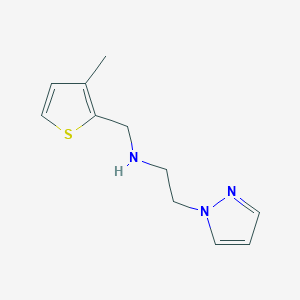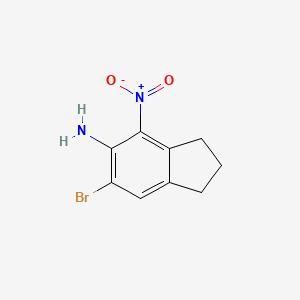
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is a compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound, in particular, has a unique structure that includes a bromine atom, a nitro group, and an amine group attached to the indene ring system.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine typically involves multi-step organic reactions. One common method is the bromination of 2,3-dihydro-1H-inden-5-amine followed by nitration. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The nitration step can be carried out using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals like bromine and nitric acid.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be employed.
Major Products Formed
Oxidation: Formation of nitro-indenone derivatives.
Reduction: Formation of 6-amino-4-nitro-2,3-dihydro-1H-inden-5-amine.
Substitution: Formation of various substituted indene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The bromine atom and amine group can also contribute to the compound’s binding affinity to certain enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2,3-dihydro-1H-inden-1-amine: Similar structure but lacks the nitro group.
4-Nitro-2,3-dihydro-1H-inden-5-amine: Similar structure but lacks the bromine atom.
6-Bromo-4-nitro-1H-indene: Similar structure but lacks the amine group.
Uniqueness
6-Bromo-4-nitro-2,3-dihydro-1H-inden-5-amine is unique due to the presence of all three functional groups (bromine, nitro, and amine) on the indene ring system. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities that are not observed in its similar counterparts.
Propriétés
Formule moléculaire |
C9H9BrN2O2 |
|---|---|
Poids moléculaire |
257.08 g/mol |
Nom IUPAC |
6-bromo-4-nitro-2,3-dihydro-1H-inden-5-amine |
InChI |
InChI=1S/C9H9BrN2O2/c10-7-4-5-2-1-3-6(5)9(8(7)11)12(13)14/h4H,1-3,11H2 |
Clé InChI |
VQMJEXXEOXPFDG-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC(=C(C(=C2C1)[N+](=O)[O-])N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


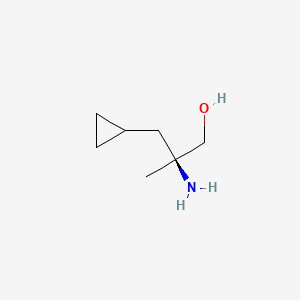
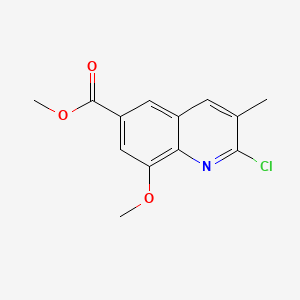
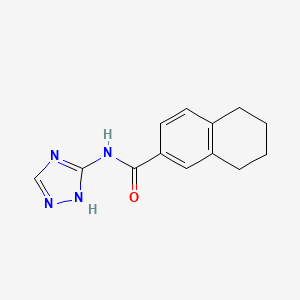
![2-({[3-(Morpholin-4-yl)propyl]amino}methyl)phenol](/img/structure/B14908127.png)
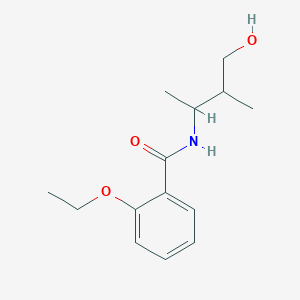
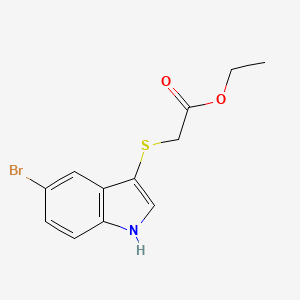
![methyl (4Z)-2-methyl-4-{[5-({[(4-methylphenyl)sulfonyl]amino}methyl)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B14908143.png)
